molecular formula C24H27FN4OS B2769501 2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1185134-11-5

2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2769501
CAS No.: 1185134-11-5
M. Wt: 438.57
InChI Key: QUMJJRMFTZZCMZ-UHFFFAOYSA-N
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Description

2-((8-Ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic small molecule featuring a spirocyclic 1,4,8-triazaspiro[4.5]decadiene core substituted with an ethyl group, a 4-fluorophenyl ring, and a thioacetamide-linked p-tolyl moiety.

Properties

IUPAC Name

2-[[8-ethyl-2-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4OS/c1-3-29-14-12-24(13-15-29)27-22(18-6-8-19(25)9-7-18)23(28-24)31-16-21(30)26-20-10-4-17(2)5-11-20/h4-11H,3,12-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMJJRMFTZZCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide, with the CAS number 1189647-28-6, is a complex organic molecule characterized by its unique spirocyclic structure. This article reviews its biological activity, including potential therapeutic applications and mechanisms of action, supported by experimental data and case studies.

PropertyValue
Molecular FormulaC23H24F2N4OS
Molecular Weight442.5 g/mol
StructureSpirocyclic compound
CAS Number1189647-28-6

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various molecular targets within biological systems. The presence of the thioacetamide moiety is significant for its potential interactions with enzymes and receptors involved in key biological pathways.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes related to cancer progression and inflammation.
  • Receptor Modulation : It could modulate receptors involved in neurotransmission or immune responses.

Anticancer Activity

Research has shown that compounds with similar structural characteristics exhibit promising anticancer properties. For instance, studies on triazaspiro compounds indicate their potential to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In a study evaluating a series of triazaspiro compounds, one derivative demonstrated significant cytotoxicity against various cancer cell lines (e.g., Mia PaCa-2 and HepG2), suggesting that structural modifications can enhance anticancer efficacy .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar compounds have indicated activity against a range of pathogens. The thio group in the structure may contribute to its antimicrobial effects by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Experimental Findings:
A related compound exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) in the range of 15.62 µg/mL against both bacterial and fungal strains . This suggests that further exploration of the compound's antimicrobial potential is warranted.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the design of new derivatives. The incorporation of fluorinated phenyl groups has been linked to increased potency in anticancer assays due to enhanced lipophilicity and improved binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s structural uniqueness lies in its substituents:

  • Spirocyclic core : Shared with analogs like 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) and 3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 14) .
  • 4-Fluorophenyl vs.
  • p-Tolyl Acetamide vs. o-Tolyl or Dimethylphenyl: The para-methyl group on the acetamide (p-tolyl) may increase lipophilicity compared to ortho-substituted analogs (e.g., 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide), influencing blood-brain barrier penetration .

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Aromatic Substituent Acetamide Group Molecular Weight (g/mol) Potential Application
Target Compound (This Work) 1,4,8-Triazaspiro[4.5]decadiene 4-Fluorophenyl N-(p-tolyl) ~447.5 (estimated) CNS modulation
3-(4-Chlorophenyl)-8-ethyl-...-N-(2,3-dimethylphenyl)acetamide 1,4,8-Triazaspiro[4.5]decadiene 4-Chlorophenyl N-(2,3-dimethylphenyl) 481.0 Not reported
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) 1,3-Diazaspiro[4.5]decane Phenylpiperazine N/A ~463.6 Antipsychotic (inferred)
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide Linear acetamide 4-Acetylphenoxy N-(o-tolyl) 283.3 Unknown

Pharmacological Insights

  • Electron-Withdrawing Substituents : Fluorine’s electronegativity may enhance binding to serotonin or dopamine receptors compared to chlorine or methyl groups, as seen in spirocyclic antipsychotics .
  • Spirocyclic Rigidity: The constrained spiro scaffold likely reduces conformational flexibility, improving target selectivity over linear analogs like 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide .
  • Acetamide Role : The thioacetamide linker in the target compound may confer redox stability compared to ester or ether-linked analogs, as suggested by sulfur’s resistance to hydrolysis .

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